molecular formula C8H15NO2 B1432988 9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane CAS No. 1421603-46-4

9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane

Cat. No.: B1432988
CAS No.: 1421603-46-4
M. Wt: 157.21 g/mol
InChI Key: WAOSQYAZHHWOTE-UHFFFAOYSA-N
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Safety and Hazards

Safety precautions for handling “9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane” include keeping the product away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. The product should be handled under inert gas and protected from moisture. It should be kept in its original container and stored in a cool place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane typically involves the reaction of ethylamine with a suitable diol or cyclic ether precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure . Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

9-ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7-5-9-6-8(7)10-3-4-11-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOSQYAZHHWOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272598
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane, 9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421603-46-4
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane, 9-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421603-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane, 9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
Reactant of Route 2
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
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9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
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9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
Reactant of Route 5
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
Reactant of Route 6
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane

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